molecular formula C27H32ClN9O2 B8547431 tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate

tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate

Cat. No.: B8547431
M. Wt: 550.1 g/mol
InChI Key: QSPNBWDDVOBZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrazolo[3,4-d]pyrimidine core, and a tert-butyl ester group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidine ring and the tert-butyl ester group. Common reagents used in these reactions include chlorinated solvents, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-({3-[2-(3-chloro-benzylamino)-pyrimidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino}-methyl)-piperidine-1-carboxylic acid methyl ester
  • **4-({3-[2-(3-chloro-benzylamino)-pyrimidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino}-methyl)-piperidine-1-carboxylic acid ethyl ester

Uniqueness

The uniqueness of tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate lies in its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H32ClN9O2

Molecular Weight

550.1 g/mol

IUPAC Name

tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C27H32ClN9O2/c1-27(2,3)39-26(38)37-11-8-17(9-12-37)14-30-25-32-16-20-22(35-36-23(20)34-25)21-7-10-29-24(33-21)31-15-18-5-4-6-19(28)13-18/h4-7,10,13,16-17H,8-9,11-12,14-15H2,1-3H3,(H,29,31,33)(H2,30,32,34,35,36)

InChI Key

QSPNBWDDVOBZMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC3=NNC(=C3C=N2)C4=NC(=NC=C4)NCC5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.